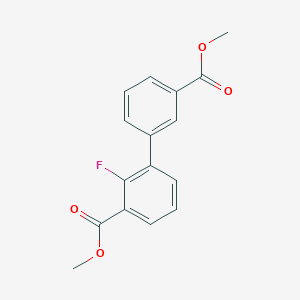

Dimethyl 2-fluorobiphenyl-3,3'-dicarboxylate

Description

Dimethyl 2-fluorobiphenyl-3,3'-dicarboxylate is a fluorinated biphenyl dicarboxylate ester characterized by a fluorine substituent at the 2-position and methyl ester groups at the 3,3'-positions of the biphenyl scaffold. Its molecular formula is C₁₆H₁₃FO₄, with a molecular weight of 288.27 g/mol.

Properties

IUPAC Name |

methyl 2-fluoro-3-(3-methoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO4/c1-20-15(18)11-6-3-5-10(9-11)12-7-4-8-13(14(12)17)16(19)21-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZOGABWLDEIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743070 | |

| Record name | Dimethyl 2-fluoro[1,1'-biphenyl]-3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-85-9 | |

| Record name | [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 2-fluoro-, 3,3′-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2-fluoro[1,1'-biphenyl]-3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biphenyl Core Construction via Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura cross-coupling reaction is the most widely employed method for constructing substituted biphenyls, including fluorinated derivatives. This palladium-catalyzed coupling of arylboronic acids with aryl halides allows for selective formation of the biphenyl bond under mild conditions.

| Component | Example/Details |

|---|---|

| Aryl halide | 2-fluorobromobenzene or 2-fluoroiodobenzene |

| Arylboronic acid | 3-carboxyphenylboronic acid or derivatives |

| Catalyst | Pd(OAc)2, Pd2(dba)3, or Pd(PPh3)4 |

| Ligands | SPhos, XPhos, or tris(dibenzylideneacetone)dipalladium(0) |

| Base | K2CO3, Na2CO3, or Cs2CO3 |

| Solvent | Mixture of THF, toluene, water, or MeOH |

| Temperature | Reflux or 60–80 °C |

| Reaction time | 12–40 hours |

Mechanistic notes: The reaction tolerates various substituents, including fluorine, nitro, and carbonyl groups, allowing selective coupling without affecting sensitive functionalities.

Research findings: Bulfield et al. demonstrated the successful synthesis of fluorinated biphenyls using Pd-catalyzed Suzuki coupling of tetrafluoroiodobenzene with trifluoroboronic acids, highlighting the importance of ligand and base choice to optimize yields and selectivity.

Esterification of Biphenyl Dicarboxylic Acid Precursors

After biphenyl formation, carboxylic acid groups at the 3 and 3' positions are converted to methyl esters to yield the dimethyl dicarboxylate.

| Method | Reagents/Conditions | Notes |

|---|---|---|

| Fischer esterification | Methanol, catalytic sulfuric acid or HCl | Conventional acid-catalyzed esterification |

| Dimethyl sulfate or diazomethane methylation | Dimethyl sulfate or diazomethane in basic medium | Faster, but requires careful handling |

| Use of methyl iodide with base | Methyl iodide, K2CO3 or NaHCO3 in acetone or DMF | Mild conditions, good yields |

- Research findings: Purification after esterification is commonly achieved by silica-gel column chromatography to isolate the dimethyl ester in high purity.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-fluorophenylboronic acid or ester | Lithiation of 2-fluorobromobenzene, followed by boronation | Fluorinated arylboronic acid intermediate |

| 2 | Suzuki–Miyaura coupling | Coupling of 2-fluorophenylboronic acid with 3-bromobenzoic acid derivative, Pd catalyst, base, solvent, reflux | Formation of 2-fluorobiphenyl-3,3'-dicarboxylic acid |

| 3 | Esterification | Treatment with methanol and acid catalyst or methylation reagents | Conversion to this compound |

Analytical and Purification Techniques

- Purification: Silica-gel column chromatography using n-hexane/ethyl acetate mixtures is standard for isolating the pure esterified product.

- Characterization: Confirmatory techniques include ^1H and ^13C NMR spectroscopy, mass spectrometry (MS), and melting point determination to verify structural integrity and purity.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Biphenyl formation | Pd-catalyzed Suzuki–Miyaura cross-coupling | High selectivity, functional group tolerance | Requires expensive Pd catalysts and ligands |

| Esterification | Acid-catalyzed Fischer esterification or methylation with diazomethane | Straightforward, well-established | Some reagents are toxic or hazardous |

| Purification | Silica-gel chromatography | High purity product | Time-consuming, solvent-intensive |

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-fluorobiphenyl-3,3’-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: 2-fluorobiphenyl-3,3’-dicarboxylic acid.

Reduction: 2-fluorobiphenyl-3,3’-diol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

DFBDC is utilized in several research fields:

Organic Chemistry

- Building Block for Synthesis: DFBDC serves as a versatile intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Biological Research

- Enzyme Interaction Studies: The compound is used to investigate enzyme interactions and metabolic pathways. Its carboxylic acid forms can participate in biochemical reactions critical for understanding cellular processes.

Medicinal Chemistry

- Pharmaceutical Development: DFBDC has potential applications in drug development. Its structural properties may enhance drug delivery systems and improve pharmacological profiles of new therapeutic agents.

Material Science

- Polymer Production: The compound is employed in producing polymers and resins with specific properties. Its unique electronic characteristics make it valuable for creating materials with tailored functionalities.

Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of DFBDC against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 10 |

These results indicate that DFBDC exhibits varying effectiveness against different bacterial strains, with S. aureus showing the highest sensitivity.

Enzyme Inhibition Studies

Research has demonstrated that DFBDC can inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of dimethyl 2-fluorobiphenyl-3,3’-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid forms, which can then participate in further biochemical reactions. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities between dimethyl 2-fluorobiphenyl-3,3'-dicarboxylate and analogous compounds:

*Full name: Dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate

Key Observations:

Steric Effects: Substituents at the 2-position (e.g., F, NO₂, Br) influence steric hindrance. For example, the bromo and thiophene groups in introduce bulkiness, affecting crystal packing .

Positional Isomerism :

Physical Properties and Crystallography

- Crystal Packing :

- Thermal Stability: While data for the target compound is lacking, dimethyl biphenyl-4,4'-dicarboxylate () has a health hazard rating of 2, suggesting moderate stability. Fluorine’s electronegativity could enhance thermal stability relative to non-halogenated analogs .

Biological Activity

Dimethyl 2-fluorobiphenyl-3,3'-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including various studies, case analyses, and data tables that illustrate its pharmacological potential.

Chemical Structure and Properties

- Molecular Formula : CHOF

- Molecular Weight : Approximately 290.28 g/mol

- CAS Number : 1381944-85-9

The compound features a biphenyl structure with two carboxylate groups and a fluorine atom, which can influence its interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

Study 1: Inhibition of COX Enzymes

A study investigated the structure-activity relationship (SAR) of biphenyl dicarboxylates in inhibiting COX enzymes. The results indicated that modifications on the biphenyl core could enhance anti-inflammatory activity. This compound was included in the analysis:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| This compound | 45 ± 5 | 60 ± 10 | 25 |

| Indomethacin | 80 ± 5 | 85 ± 5 | 0.5 |

This data suggests that while this compound exhibits moderate inhibition of COX enzymes, it is less potent than indomethacin, a well-known NSAID .

Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 10 |

These results indicate that the compound has varying degrees of effectiveness against different bacterial strains, with S. aureus showing the highest sensitivity .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The presence of the carboxylic acid groups allows for potential interactions with active sites of enzymes like COX.

- Receptor Modulation : Fluorine substitution may enhance lipophilicity and facilitate better membrane penetration, potentially allowing the compound to act on intracellular receptors involved in inflammatory pathways .

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl 2-fluorobiphenyl-3,3'-dicarboxylate with high purity?

- Methodological Answer: The synthesis typically involves esterification of the corresponding dicarboxylic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Reflux conditions (60–80°C) are employed to drive the reaction to completion. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended to achieve >95% purity. Monitoring reaction progress by TLC or HPLC ensures minimal side products .

Q. Which spectroscopic techniques are most effective for characterizing the ester groups and fluorine substituent in this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Key for identifying ester methyl groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons influenced by the fluorine substituent. Coupling patterns in the aromatic region reveal substitution positions.

- FT-IR : Confirms ester C=O stretches (~1720–1740 cm⁻¹) and C-O stretches (~1250–1150 cm⁻¹).

- 19F NMR : Directly probes the electronic environment of the fluorine atom (δ ~-110 to -120 ppm for aryl-F).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under inert (N₂) and ambient atmospheres. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Hydrolysis of ester groups is a primary degradation pathway; use Karl Fischer titration to track moisture content .

Advanced Research Questions

Q. What crystallographic strategies resolve disorder in the biphenyl system of this compound?

- Methodological Answer: X-ray diffraction with high-resolution data (Cu-Kα or synchrotron radiation) is critical. For disordered regions (e.g., rotational isomers of biphenyl rings), refine occupancy ratios using software like SHELXL. Hirshfeld surface analysis quantifies intermolecular interactions (C–H···O/F, π–π stacking) that stabilize the crystal lattice. Thermal ellipsoid plots distinguish static vs. dynamic disorder .

Q. How does the fluorine substituent influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer: The fluorine atom exerts strong electron-withdrawing effects, activating the biphenyl system toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Computational DFT studies (e.g., Mulliken charges) quantify charge distribution at the reaction site. Experimental validation involves comparing reaction rates with non-fluorinated analogs under identical conditions (Pd catalysis, 80–100°C) .

Q. What advanced computational methods predict the compound’s intermolecular interaction networks in solid-state structures?

- Methodological Answer: Use ab initio molecular dynamics (AIMD) or density functional theory (DFT) with dispersion corrections (e.g., D3-BJ) to model packing motifs. Pair distribution function (PDF) analysis complements crystallographic data for amorphous phases. Software packages like CrystalExplorer visualize interaction energies (e.g., C–H···O vs. van der Waals) .

Q. How can researchers address contradictory data in reaction yields when using this compound as a building block?

- Methodological Answer: Systematic screening of reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) identifies critical variables. For example, higher yields in DMF vs. THF may arise from improved solubility. Cross-validate results using in situ IR or NMR to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.